4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a cyanopyrazine moiety, a piperidine ring, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Cyanopyrazine Moiety: The synthesis begins with the preparation of 3-cyanopyrazine, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives, through a series of reactions including alkylation and cyclization.
Coupling Reactions: The cyanopyrazine and piperidine intermediates are then coupled using a suitable linker, such as a methyl group, under conditions that promote the formation of a stable bond.
Thiophene Carboxamide Formation:
Final Coupling and Bromination: The final step involves coupling the thiophene carboxamide with the cyanopyrazine-piperidine intermediate, followed by bromination to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group in the cyanopyrazine moiety, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the cyanopyrazine moiety.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the cyanopyrazine and piperidine moieties suggests potential activity in neurological applications.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure indicates possible applications in the treatment of neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrazine moiety can bind to active sites, inhibiting enzyme activity, while the piperidine ring can interact with receptor sites, modulating their function. The thiophene carboxamide group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide: Lacks the cyanopyrazine moiety, resulting in different biological activity.
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide:
4-bromo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the nitrile group, altering its chemical properties and biological activity.
Uniqueness
The presence of both the cyanopyrazine and bromothiophene moieties in 4-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide makes it unique
Properties
IUPAC Name |
4-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5OS/c17-12-7-14(24-10-12)16(23)21-9-11-1-5-22(6-2-11)15-13(8-18)19-3-4-20-15/h3-4,7,10-11H,1-2,5-6,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFKEOWZJXTJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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